molecular formula C9H13NO B1293747 4-Isopropoxyaniline CAS No. 7664-66-6

4-Isopropoxyaniline

Cat. No. B1293747
CAS RN: 7664-66-6
M. Wt: 151.21 g/mol
InChI Key: MLNFMFAMNBGAQT-UHFFFAOYSA-N
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Description

4-Isopropoxyaniline is a chemical compound with the molecular formula C9H13NO . It has an average mass of 151.206 Da and a monoisotopic mass of 151.099716 Da . The CAS Number of 4-Isopropoxyaniline is 7664-66-6 .


Molecular Structure Analysis

The molecular structure of 4-Isopropoxyaniline consists of a total of 24 bonds. There are 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

4-Isopropoxyaniline is a liquid at room temperature with a density of 0.989 g/mL at 25 °C . It has a refractive index (n20/D) of 1.543 . The compound is insoluble in water .

Scientific Research Applications

Collagen Quantification and Analysis

  • Collagen Content Estimation : 4-Hydroxyproline, an analogue of 4-Isopropoxyaniline, is a specific amino acid in collagen. It's used to estimate collagen content in biological specimens, as demonstrated in the development of an analysis kit for commercial collagen quantification. This method offers excellent sensitivity and specificity, useful in measuring collagen synthesis and content in tissues and fibroblasts (Lin & Kuan, 2010).

Medicinal Chemistry Applications

  • Allosteric Modifiers of Hemoglobin : Research on 2-(aryloxy)-2-methylpropionic acids, which include analogues of 4-Isopropoxyaniline, shows their potential as allosteric modifiers of hemoglobin. These compounds can decrease the oxygen affinity of hemoglobin, making them potentially useful in clinical or biological areas that require enhanced oxygen delivery, such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).

Organic Chemistry and Molecular Studies

  • Study of Isocyanides and Multicomponent Reactions : Isocyanide chemistry, involving compounds related to 4-Isopropoxyaniline, is crucial in organic chemistry. It offers diverse applications in synthesizing new products, particularly in industry. The versatility and potential for further discovery in this area are significant (Ugi et al., 2003).
  • Hydroxyproline Isomers in Gas Phase : Studies on the shapes of hydroxyproline isomers, related to 4-Isopropoxyaniline, in the gas phase have contributed to understanding the structural aspects of amino acids and their derivatives. This research is critical for insights into molecular structures and interactions (Lesarri et al., 2005).

Analytical Method Development

  • Determination of O-Isopropoxyaniline in Air : A method has been developed for determining o-isopropoxyaniline in the air, indicating the significance of analytical methods in environmental monitoring and occupational health (Czajkowska, 1977).

Safety and Hazards

4-Isopropoxyaniline is classified as a combustible liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNFMFAMNBGAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227461
Record name 4-Isopropoxyaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxyaniline

CAS RN

7664-66-6
Record name 4-(1-Methylethoxy)benzenamine
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URL https://commonchemistry.cas.org/detail?cas_rn=7664-66-6
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Record name 4-Isopropoxyaniline
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Record name 4-Isopropoxyaniline
Source EPA DSSTox
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Record name 4-isopropoxyaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Isopropoxyaniline in the synthesis of open-ring ungeremine analogs?

A1: 4-Isopropoxyaniline serves as a crucial building block in the multi-step synthesis of open-ring ungeremine analogs. The process involves reacting 4-Isopropoxyaniline with either bromopiperonal or bromodimethoxybenzaldehyde to form Schiff bases []. These Schiff bases are then reduced to secondary amines, which undergo photochemical cyclization to form phenanthridine derivatives. These derivatives are further modified to obtain the final open-ring ungeremine analogs.

Q2: How does the structure of the synthesized compounds relate to their antitumor activity?

A2: The research investigates the Structure-Activity Relationship (SAR) by analyzing the impact of different structural features on antitumor activity. The presence of both a betaine structure (a positive quaternary amine group and a negative phenolic group) and a methylene N-O-O triangle appears to be crucial for the antitumor activity observed in ungeremine. Compounds lacking either of these features showed no activity against the tested tumor models []. This suggests that both the betaine structure and the methylene N-O-O triangle in ungeremine are essential for its antitumor properties.

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